![molecular formula C18H11N7OS B2695399 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207042-74-7](/img/structure/B2695399.png)

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

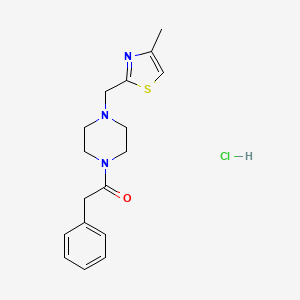

The compound “N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves primarily four routes . One such route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a triazole ring and a thiadiazine ring . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Applications De Recherche Scientifique

Synthesis and Biological Activity

A variety of heterocyclic compounds, including those with structures related to the specified chemical, have been synthesized and characterized for their potential biological activities. These activities range from antimicrobial to anticancer properties. For instance, a series of heterocyclic compounds have been developed and shown moderate to good inhibitory activity against various cancer cell lines, suggesting potential applications in cancer therapy (Kamal et al., 2011). Another study focused on the synthesis and insecticidal assessment against the cotton leafworm, indicating potential use in agriculture (Fadda et al., 2017).

Antimicrobial Properties

Compounds incorporating thiadiazole moieties have been investigated for their antimicrobial properties. For example, a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives were synthesized and showed moderate to good inhibition against a range of pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Gilani et al., 2011).

Anticancer and Anti-inflammatory Applications

Several studies have synthesized and evaluated the anticancer activities of new heterocyclic compounds, including those related to triazolo-thiadiazoles and triazolo-thiadiazines. These compounds have shown inhibitory effects on the growth of various cancer cell lines, highlighting their potential as anticancer agents. For instance, compounds exhibiting moderate to good anticancer activity have been identified, with some showing significant growth inhibition across a wide range of cancer cell lines (Ibrahim, 2009). Additionally, oxazolo/thiazolo pyrimidine derivatives have been analyzed for their anti-inflammatory potential, suggesting applications in the development of anti-inflammatory drugs (Sawant et al., 2012).

Mécanisme D'action

Target of Action

The primary target of the compound N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is the cell division protein ZipA found in Escherichia coli (strain K12) and Shigella flexneri . This protein plays a crucial role in bacterial cell division.

Mode of Action

This compound interacts with its target, the cell division protein ZipA, by binding to it

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial cell division . By interacting with the cell division protein ZipA, the compound potentially disrupts the normal process of cell division, leading to downstream effects that include inhibited bacterial growth.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interference with bacterial cell division . By binding to the cell division protein ZipA, the compound may inhibit the normal process of cell division, potentially leading to cell death and thus exerting an antibacterial effect.

Orientations Futures

Triazoles and their derivatives have been the focus of much research due to their extensive therapeutic uses . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Propriétés

IUPAC Name |

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N7OS/c26-18(12-4-5-15-16(9-12)24-27-23-15)20-13-3-1-2-11(8-13)14-6-7-17-21-19-10-25(17)22-14/h1-10H,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOINMPCQKWXBSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2695318.png)

![4-[[(E)-2-(3-Bromophenyl)ethenyl]sulfonylamino]-3-methylbenzoic acid](/img/structure/B2695321.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2695322.png)

![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)

![N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide](/img/structure/B2695329.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![5-ethyl-8-fluoro-2-(methoxyacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2695334.png)